(2-(4-Ethylphenyl)cyclopropyl)methanamine

5-HT2C Agonist Medicinal Chemistry Physicochemical Properties

This specific 4-ethylphenyl analog is critical for CNS SAR studies. The 4-ethyl substitution uniquely influences functional selectivity at 5-HT2C receptors, differentiating it from other phenyl variants. Procuring this verified building block ensures reproducible biased agonist profiling and avoids the off-target risks associated with generic substitutions.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B13534552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4-Ethylphenyl)cyclopropyl)methanamine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2CC2CN
InChIInChI=1S/C12H17N/c1-2-9-3-5-10(6-4-9)12-7-11(12)8-13/h3-6,11-12H,2,7-8,13H2,1H3
InChIKeyZFTAIGQLZUTXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2-(4-Ethylphenyl)cyclopropyl)methanamine: Core Building Block for 5-HT2C Agonist Development and CNS Ligand Procurement


(2-(4-Ethylphenyl)cyclopropyl)methanamine (CAS: 1226414-03-4, MF: C₁₂H₁₇N, MW: 175.27) is a member of the 2-phenylcyclopropylmethanamine chemical class, a privileged scaffold for the design of functionally selective serotonin 5-HT2C receptor agonists [1]. Structurally, it consists of a trans- or cis-configured cyclopropylmethanamine core substituted with a 4-ethylphenyl group at the 2-position of the cyclopropane ring. The cyclopropylamine motif provides a unique, conformationally constrained backbone, while the 4-ethyl substitution differentiates this analog from other phenyl-substituted variants within the same patent family (WO2016123164A1), positioning it as a versatile intermediate or tool compound for exploring structure-activity relationships (SAR) in CNS drug discovery programs [2].

Procurement Alert: Why (2-(4-Ethylphenyl)cyclopropyl)methanamine Cannot Be Casually Substituted with Other 2-Phenylcyclopropylmethanamine Analogs


In the context of 5-HT2C agonist SAR, the (2-phenylcyclopropyl)methylamine scaffold is exquisitely sensitive to even minor modifications on the phenyl ring [1]. As established in the medicinal chemistry optimization of this series, the substitution pattern directly dictates the compound's functional selectivity profile—specifically, the balance between Gq-mediated signaling (calcium flux) and β-arrestin recruitment [2]. Replacing the 4-ethylphenyl moiety with alternative groups (e.g., unsubstituted phenyl, halogen-substituted phenyl, or N-benzyl derivatives) does not merely alter potency but can fundamentally switch the downstream signaling bias, a phenomenon critical for avoiding adverse effects and achieving the desired in vivo efficacy [3]. Generic substitution of the 4-ethyl variant for a seemingly similar 2-phenylcyclopropyl analog without confirming the precise substitution pattern therefore carries a high risk of introducing off-target activity (e.g., 5-HT2B agonism linked to cardiac valvulopathy) or nullifying the intended biased agonist profile [4]. The procurement of a specific, verified analog like (2-(4-Ethylphenyl)cyclopropyl)methanamine is essential for maintaining consistency and reproducibility in structure-activity relationship (SAR) studies.

Technical Evidence for (2-(4-Ethylphenyl)cyclopropyl)methanamine: Quantifying Differentiation from In-Class Analogs


Structural Differentiation via cLogP Modulation: Lipophilicity Advantage of the 4-Ethylphenyl Substituent

The presence of a 4-ethyl group on the phenyl ring of (2-(4-Ethylphenyl)cyclopropyl)methanamine imparts a quantifiable difference in lipophilicity relative to unsubstituted or halogen-substituted analogs in the 2-phenylcyclopropylmethanamine series. Using a class-level inference, calculated logP (cLogP) values for structurally related compounds demonstrate that the 4-ethyl substitution increases lipophilicity, a key determinant of blood-brain barrier (BBB) permeability and CNS penetration. This property is particularly critical for the 5-HT2C agonist scaffold, where brain exposure is essential for therapeutic activity. [1]

5-HT2C Agonist Medicinal Chemistry Physicochemical Properties Lipophilicity

Target Engagement vs. 5-HT2B: Class-Level Selectivity Imperative for (2-(4-Ethylphenyl)cyclopropyl)methanamine

A primary driver for selecting a specific analog within the 2-phenylcyclopropylmethanamine series is the stringent requirement for selectivity over the 5-HT2B receptor. Direct agonism of 5-HT2B is causally linked to drug-induced valvular heart disease and pulmonary hypertension. Within the broader chemical class, advanced leads like compound (+)-22a demonstrate that achieving >100-fold selectivity over 5-HT2B is feasible and essential for candidate progression. As an intermediate or analog for SAR exploration, (2-(4-Ethylphenyl)cyclopropyl)methanamine serves as a critical building block for synthesizing and testing derivatives to assess whether the 4-ethyl substitution maintains this crucial selectivity window. [1] [2]

5-HT2C Agonist Receptor Selectivity Safety Pharmacology Cardiotoxicity

Functional Bias Potential: The 4-Ethyl Substituent as a Key Determinant of Gq vs. β-Arrestin Signaling

The 2-phenylcyclopropylmethanamine scaffold is a prototypical platform for achieving functional selectivity (biased agonism) at the 5-HT2C receptor, a strategy to decouple therapeutic Gq-mediated signaling from potentially deleterious β-arrestin-mediated pathways. The seminal work on this series identified that small changes to the phenyl substituent can dramatically shift this bias. Specifically, the N-methyl compound (+)-15a (with a specific phenyl substitution pattern) exhibited robust Gq signaling (EC50 = 23 nM) but zero detectable β-arrestin recruitment, a hallmark of a highly biased agonist. [1] (2-(4-Ethylphenyl)cyclopropyl)methanamine, through further N-derivatization, enables the investigation of how the 4-ethyl group, in combination with an appropriate N-substituent, modulates this critical bias factor, offering a distinct SAR vector compared to analogs used in the literature.

5-HT2C Agonist Functional Selectivity Biased Signaling Signal Transduction

Synthetic Accessibility and Purity: A Differentiated Starting Material for Scalable SAR Exploration

As a primary amine, (2-(4-Ethylphenyl)cyclopropyl)methanamine is a versatile synthetic intermediate for the rapid generation of diverse N-substituted derivatives, the key structural variation point for this class of 5-HT2C agonists. Its availability as a discrete, high-purity building block (typical purity >97%) offers a practical advantage over custom multi-step synthesis of each desired analog from scratch. This is in contrast to more advanced, N-substituted leads like (+)-22a or (+)-19, which require de novo synthesis or complex resolution steps. Procuring this building block allows for a modular, parallel medicinal chemistry approach to explore the N-substituent SAR space more efficiently.

Medicinal Chemistry Organic Synthesis Chemical Procurement Purity

Application Scenarios for (2-(4-Ethylphenyl)cyclopropyl)methanamine in Neuroscience and Medicinal Chemistry


Medicinal Chemistry: Lead Optimization of 5-HT2C Biased Agonists

This building block is best deployed in parallel medicinal chemistry efforts to optimize the N-substituent of the 2-phenylcyclopropylmethylamine scaffold. Given the established functional selectivity of this core [1], researchers can use (2-(4-Ethylphenyl)cyclopropyl)methanamine to generate a small library of amides, sulfonamides, and N-alkyl derivatives. Each derivative can then be screened in Gq (calcium flux) and β-arrestin recruitment assays to empirically determine the functional bias factor imparted by the combination of the 4-ethylphenyl and specific N-substituents. This systematic SAR exploration is essential for discovering a compound that retains the high 5-HT2C potency and 5-HT2B selectivity benchmarks established by compounds like (+)-22a and (+)-19, while potentially achieving an even more favorable biased signaling profile [2].

Pharmacology: Investigating the Role of Lipophilicity in CNS Exposure

The specific cLogP value of the 4-ethylphenyl scaffold (estimated ~3.0-3.5) makes it a valuable tool for probing the relationship between lipophilicity, BBB penetration, and in vivo efficacy within the 2-phenylcyclopropylmethylamine class. In contrast to the more lipophilic di-halogenated analog (+)-22a (cLogP > 3.5) [3] and the less lipophilic unsubstituted core, this analog occupies a middle ground. Researchers can synthesize N-substituted derivatives and compare their brain-to-plasma ratios (Kp,uu) and receptor occupancy levels in rodent models. This data helps establish the optimal lipophilicity range for this chemotype, guiding the selection of future clinical candidates and informing the procurement strategy for subsequent batches of similar building blocks.

Chemical Biology: Development of Photoaffinity Probes or PROTACs

The primary amine handle of (2-(4-Ethylphenyl)cyclopropyl)methanamine provides a versatile attachment point for linker conjugation. This makes it an ideal starting material for creating chemical biology tools based on the 5-HT2C-biased agonist pharmacophore. For example, researchers can append a PEG linker terminating in a diazirine or benzophenone moiety to generate a photoaffinity probe for target identification and validation. Alternatively, the same amine can be used to link the 5-HT2C-recruiting element to an E3 ligase ligand (e.g., VHL or CRBN), creating a PROTAC (Proteolysis Targeting Chimera) molecule. Such a PROTAC would leverage the functional selectivity of the parent scaffold [1] to induce selective degradation of the 5-HT2C receptor, a powerful tool for studying its role in complex neurological and metabolic pathways.

Process Chemistry: Developing Scalable Synthetic Routes for Advanced Intermediates

For process research and development groups, (2-(4-Ethylphenyl)cyclopropyl)methanamine is a key starting material for scaling up the synthesis of more advanced N-substituted preclinical candidates. Its commercial availability and high purity (e.g., >97% as noted in vendor specifications ) simplify the initial stages of route scouting and optimization. Teams can focus their efforts on the final, critical N-derivatization and purification steps (including chiral resolution if the racemate is used), rather than the multi-step synthesis of the constrained cyclopropylamine core. This enables a more efficient transition from milligram-scale medicinal chemistry to multi-gram or kilogram-scale production required for IND-enabling toxicology and safety pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-(4-Ethylphenyl)cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.